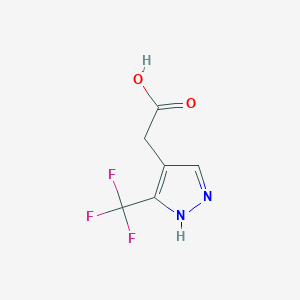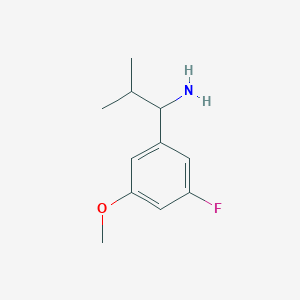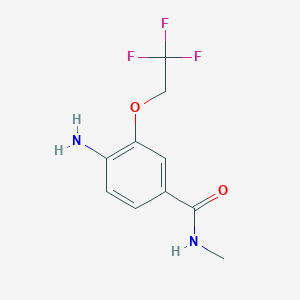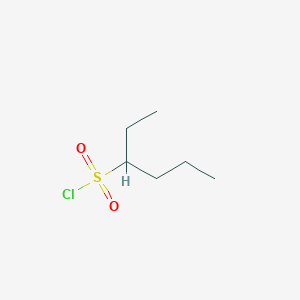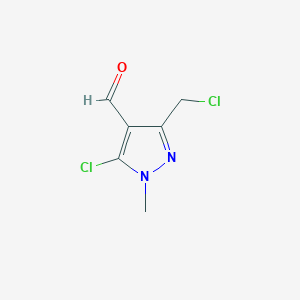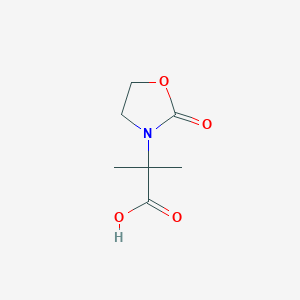
2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid
描述
This compound is a derivative of proline and belongs to the class of oxazolidinones, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid typically involves the reaction of proline derivatives with various reagents. One common method includes the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 2-amino-2-methylpropanoic acid with ethyl oxalyl chloride in the presence of a base can yield the desired oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through crystallization or chromatography to achieve high purity levels required for research and industrial applications .
化学反应分析
Types of Reactions
2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidinone ring is retained while other substituents are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications in medicinal chemistry and material science .
科学研究应用
2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antibiotics and antithrombotic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds include other oxazolidinones such as linezolid and tedizolid, which are known for their antibacterial properties . These compounds share the oxazolidinone ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness
What sets 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
属性
IUPAC Name |
2-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-7(2,5(9)10)8-3-4-12-6(8)11/h3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCIBJGHNROTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


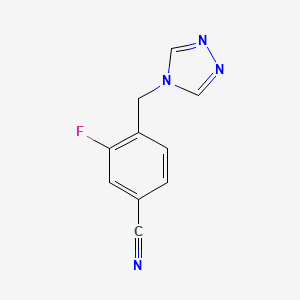
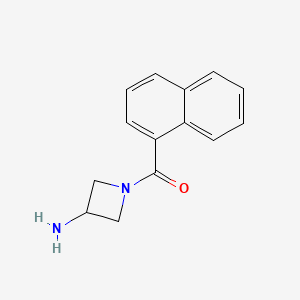
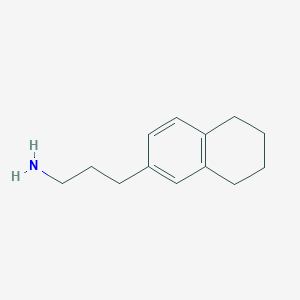
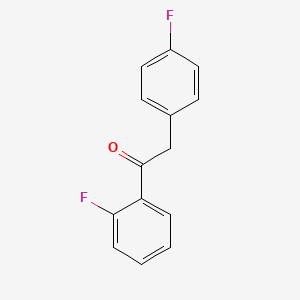
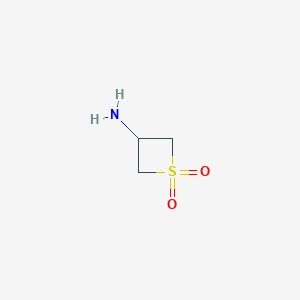
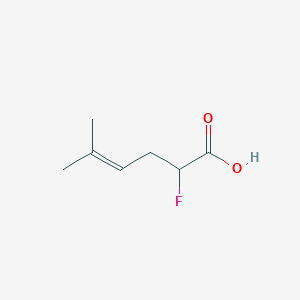
![Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B1465821.png)

![1-{[(3-Methylbutyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465824.png)
